1H-Benzimidazole-1-aceticacid, 5-chloro-2,3-dihydro-2-oxo-
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Overview
Description
1H-Benzimidazole-1-aceticacid, 5-chloro-2,3-dihydro-2-oxo- is a chemical compound with the molecular formula C9H7ClN2O3 . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry.
Preparation Methods
The synthesis of 1H-Benzimidazole-1-aceticacid, 5-chloro-2,3-dihydro-2-oxo- typically involves the reaction of 5-chloro-2,3-dihydro-2-oxo-1H-benzimidazole with acetic acid. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1H-Benzimidazole-1-aceticacid, 5-chloro-2,3-dihydro-2-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1H-Benzimidazole-1-aceticacid, 5-chloro-2,3-dihydro-2-oxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-1-aceticacid, 5-chloro-2,3-dihydro-2-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1H-Benzimidazole-1-aceticacid, 5-chloro-2,3-dihydro-2-oxo- can be compared with other similar compounds such as:
Indole derivatives: These compounds also have a heterocyclic structure and exhibit diverse biological activities.
Thiazole derivatives: Known for their wide range of biological activities, including antimicrobial and anticancer properties.
Other benzimidazole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Properties
CAS No. |
104189-86-8 |
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Molecular Formula |
C9H7ClN2O3 |
Molecular Weight |
226.61 g/mol |
IUPAC Name |
2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)acetic acid |
InChI |
InChI=1S/C9H7ClN2O3/c10-5-1-2-7-6(3-5)11-9(15)12(7)4-8(13)14/h1-3H,4H2,(H,11,15)(H,13,14) |
InChI Key |
OJSZGAKDLNMAHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)N2CC(=O)O |
Origin of Product |
United States |
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